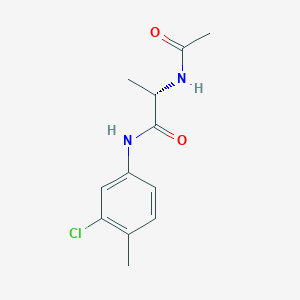
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of cancer.
Wirkmechanismus
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide works by inhibiting the activity of BTK, a key signaling molecule in the B-cell receptor pathway. BTK is involved in the activation and proliferation of cancer cells, and its inhibition can lead to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress the expression of genes that are involved in cancer progression. It has also been shown to enhance the activity of immune cells, which can help to eradicate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide in lab experiments is its potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in cancer development and progression. However, one limitation of using (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide is that its effects may be dependent on the specific cancer cell type and genetic background, which can make it difficult to extrapolate results to other types of cancer.
Zukünftige Richtungen
There are several potential future directions for the development and use of (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide in cancer therapy. One direction is to further explore its potential in combination with other cancer therapies, such as immunotherapy and targeted therapies. Another direction is to investigate its potential in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, there may be opportunities to develop (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide as a diagnostic tool for the detection of BTK activity in cancer cells.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide involves the reaction of 2-iodoaniline and 4-fluorobenzaldehyde to form the intermediate (E)-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide. This intermediate is then reacted with cyanoacetic acid to yield the final product, (E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models of cancer, and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FIN2O/c17-13-7-5-11(6-8-13)9-12(10-19)16(21)20-15-4-2-1-3-14(15)18/h1-9H,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIWPYOIYUIIX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-fluorophenyl)-N-(2-iodophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)


![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)


![Ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B7466619.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)
